Atropine sulfate

Catalog No.
S577845
CAS No.
13269-35-7
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropine sulfate

CAS Number

13269-35-7

Product Name

Atropine sulfate

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1

InChI Key

RKUNBYITZUJHSG-QXULXFAOSA-N

SMILES

Array

solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM

Synonyms

Anaspaz, Atropine Sulfate, 3(S)-endo-Isomer, Atropine, 3(S)-endo-Isomer, Cytospaz, Hyoscyamine, Hyoscyamine Hydrobromide, Hyoscyamine Hydrochloride, Hyoscyamine Sulfate, Hyoscyamine Sulfate Anhydrous

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3

The exact mass of the compound (+)-Hyoscyamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; very sol in alcohol, ether, benzene, chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Atropine Derivatives - Atropine. It belongs to the ontological category of tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Hyoscyamine, also known as L-hyoscyamine, is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, which includes nightshade, henbane, and datura []. While it has some medicinal uses, its role in scientific research focuses on its pharmacological properties and potential therapeutic applications.

Anticholinergic Effects

(+)-Hyoscyamine is a competitive antagonist at muscarinic acetylcholine receptors []. These receptors are involved in the parasympathetic nervous system, which controls various bodily functions like digestion, salivation, and heart rate. By blocking these receptors, (+)-Hyoscyamine exhibits anticholinergic effects, meaning it inhibits the actions of acetylcholine, a neurotransmitter. Researchers use (+)-Hyoscyamine to study the parasympathetic nervous system and its role in various physiological processes [].

Potential Therapeutic Applications

Due to its anticholinergic properties, (+)-Hyoscyamine is being explored for its potential therapeutic applications in several areas:

  • Gastrointestinal disorders: (+)-Hyoscyamine can relax smooth muscles in the gut, potentially relieving symptoms of irritable bowel syndrome and motion sickness [].
  • Neurological disorders: Researchers are investigating the use of (+)-Hyoscyamine to manage tremors and sialorrhea (excessive drooling) associated with Parkinson's disease and other neurological conditions [].
  • Cognitive enhancement: Some studies suggest that (+)-Hyoscyamine may improve memory and cognitive function, but further research is needed to confirm these findings.

Important Note

It is crucial to remember that these are just potential applications, and (+)-Hyoscyamine is not a current standard treatment for any of these conditions.

Research Challenges

Research on (+)-Hyoscyamine faces some challenges. One major concern is its side effects, which can include dry mouth, constipation, blurred vision, and dizziness []. Additionally, due to its anticholinergic properties, (+)-Hyoscyamine can interact with other medications and may not be suitable for everyone.

(+)-Hyoscyamine is a naturally occurring tropane alkaloid primarily found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane) . It is recognized as the levorotary isomer of atropine, which means it has a specific three-dimensional arrangement that distinguishes it from its counterpart. The chemical formula for (+)-hyoscyamine is C₁₇H₂₃NO₃, and it is classified as an antimuscarinic agent, functioning by blocking the action of acetylcholine on muscarinic receptors .

The compound exhibits a variety of pharmacological effects, including antispasmodic and anti-secretory properties, making it useful in treating gastrointestinal disorders and other conditions associated with excessive secretions . Its structure features a bicyclic tropane ring, which is characteristic of many alkaloids derived from the Solanaceae family.

Starting from simpler organic compounds. For example, one synthetic route may involve constructing the tropane ring followed by functional group modifications to yield (+)-hyoscyamine.
  • Semi-synthesis: This approach utilizes naturally occurring precursors from plant extracts that are chemically modified to produce (+)-hyoscyamine.
  • The biological activity of (+)-hyoscyamine is primarily attributed to its role as an antimuscarinic agent. It exerts its effects by blocking muscarinic acetylcholine receptors in various tissues, including:

    • Gastrointestinal Tract: Reduces motility and secretion, aiding in conditions like irritable bowel syndrome and peptic ulcers.
    • Cardiovascular System: Increases heart rate by antagonizing M2 receptors in the sinoatrial node .
    • Central Nervous System: Can lead to cognitive impairment due to antagonism at M1 receptors .

    Additionally, (+)-hyoscyamine has been associated with side effects such as dry mouth, blurred vision, dizziness, and increased sensitivity to light due to its systemic effects on muscarinic receptors .

    The synthesis of (+)-hyoscyamine can be achieved through both natural extraction from plants and synthetic chemical methods. Natural extraction typically involves isolating the compound from plants like Datura stramonium, where it is present in significant quantities .

    Synthetic methods may include:

    • Total Synthesis: Involves multiple

    (+)-Hyoscyamine has several medical applications due to its pharmacological properties:

    • Gastrointestinal Disorders: Used for treating conditions such as peptic ulcers, irritable bowel syndrome, diverticulitis, and colic by reducing gut motility .
    • Bladder Spasms: Effective in managing symptoms related to urinary tract disorders.
    • Cardiac Conditions: Sometimes prescribed for certain heart rhythm issues due to its ability to increase heart rate.
    • Motion Sickness: Employed in some formulations for its antiemetic properties.

    It is available in various forms including tablets, extended-release capsules, and liquid formulations for oral administration .

    Interaction studies involving (+)-hyoscyamine have demonstrated that it can interact with various medications and substances. Notable interactions include:

    • Anticholinergic Drugs: Increased risk of side effects when combined with other anticholinergics.
    • Antacids: May lower absorption when taken concurrently; recommended to space out dosing by at least two hours .
    • Central Nervous System Depressants: Caution is advised when used alongside sedatives or alcohol due to potential additive effects on sedation.

    Adverse effects can also be exacerbated by interactions with medications affecting liver metabolism or those that alter gastrointestinal motility .

    Several compounds share structural similarities or pharmacological properties with (+)-hyoscyamine. Notable examples include:

    Compound NameStructure TypePrimary UseUnique Characteristics
    AtropineTropane alkaloidOphthalmology; bradycardiaRacemic mixture; more potent than hyoscyamine
    ScopolamineTropane alkaloidMotion sickness; postoperative nauseaStronger CNS effects; used as a patch
    IpratropiumQuaternary ammoniumAsthma; COPDInhaled formulation; less systemic absorption
    DicyclomineSynthetic anticholinergicGastrointestinal spasmsLess potent than hyoscyamine

    While all these compounds exhibit anticholinergic properties, (+)-hyoscyamine's unique efficacy profile makes it particularly valuable in treating gastrointestinal disorders while also affecting cardiac function .

    Molecular Formula and Stereochemical Configuration (C₁₇H₂₃NO₃, 3α-Tropanol Ester)

    (+)-Hyoscyamine, also designated as (R)-atropine or d-hyoscyamine, possesses the molecular formula C₁₇H₂₃NO₃ with a molecular weight of 289.37 grams per mole [1] [7]. The compound is characterized by its unique bicyclic tropane ring system, which forms the structural backbone of this tropane alkaloid [16]. The chemical structure represents a 3α-tropanol ester formed through esterification of tropine with tropic acid [2] [6].

    The stereochemical configuration of (+)-hyoscyamine centers on the tropane bicycle, specifically the 8-methyl-8-azabicyclo[3.2.1]octane framework [1] [3]. The molecule contains multiple stereogenic centers, with the 3α position bearing the ester functionality and the bridgehead nitrogen atom contributing to the overall three-dimensional architecture [26]. The tropane alkaloids are characterized as either esters of 3α-tropanole (tropine) or 3β-tropanole (pseudotropine), with (+)-hyoscyamine belonging to the former category [16].

    PropertyValue
    Molecular FormulaC₁₇H₂₃NO₃
    Molecular Weight289.37 g/mol
    CAS Registry Number13269-35-7
    IUPAC Name(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    Alternative Names(R)-atropine, d-hyoscyamine, (+)-Atropine

    The structural architecture comprises a phenylacetic acid derivative (tropic acid) esterified to the 3α-hydroxyl group of tropine [26]. This esterification creates the characteristic tropane alkaloid structure that defines the hyoscyamine molecule and its pharmacologically active properties [16] [17].

    Absolute Configuration and Enantiomeric Relationship to (-)-Hyoscyamine

    The absolute configuration of (+)-hyoscyamine represents the dextrorotatory enantiomer of the hyoscyamine pair, exhibiting a positive specific rotation value that is opposite in sign to its (-)-hyoscyamine counterpart [19] [21]. The (-)-hyoscyamine enantiomer, also known as (S)-hyoscyamine or L-hyoscyamine, displays a specific rotation of [α]D -21.0° in alcohol solution [7], while (+)-hyoscyamine exhibits the corresponding positive rotation value [19] [22].

    The enantiomeric relationship between (+)-hyoscyamine and (-)-hyoscyamine follows the fundamental principles of chirality, where both compounds are non-superimposable mirror images possessing identical physical and chemical properties except for their interaction with plane-polarized light [19]. These enantiomers fall into the subcategory of stereoisomers known as enantiomers due to their mirror-image relationship [19].

    Research investigating the absolute configuration of tropane alkaloids has established that compounds with negative specific rotation values typically correspond to the (R)-configuration at the tropane bicycle [26]. This correlation suggests that (+)-hyoscyamine, with its positive rotation, likely possesses the (S)-configuration, though definitive structural assignment requires advanced spectroscopic or crystallographic analysis [26].

    The racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine constitutes atropine, which is clinically utilized despite the fact that only the (-)-enantiomer exhibits significant muscarinic receptor antagonist activity [21]. Studies have demonstrated that (+)-hyoscyamine (R-hyoscyamine) exhibits minimal effects on muscarinic receptors compared to its (-)-counterpart [21].

    EnantiomerSpecific RotationConfigurationCAS NumberBiological Activity
    (-)-Hyoscyamine[α]D -21.0° (alcohol)(S)-configuration101-31-5Active at muscarinic receptors
    (+)-Hyoscyamine[α]D +21.0° (alcohol)(R)-configuration13269-35-7Minimal muscarinic activity

    The enantiomerization process between (+)-hyoscyamine and (-)-hyoscyamine occurs under specific conditions, particularly at elevated temperatures and extreme pH values [22]. Research has demonstrated that racemization follows an exponential trend, with the enantiomerization ratio approaching 50:50 under harsh extraction conditions [22].

    Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared Spectroscopy, X-ray Crystallography)

    Nuclear Magnetic Resonance Spectroscopy

    Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of (+)-hyoscyamine through both proton (¹H) and carbon-13 (¹³C) techniques [9] [10]. The ¹H Nuclear Magnetic Resonance spectrum of hyoscyamine reveals characteristic chemical shift differences resulting from the compact molecular conformation, where the phenyl ring of the tropic ester positions itself beneath the tropane bicycle [10].

    Density Functional Theory calculations combined with systematic molecular mechanics force field conformational searches have confirmed that hyoscyamine molecules prefer a compact conformation in solution [10]. This conformational preference produces distinctive diastereotopic Nuclear Magnetic Resonance signal patterns that are consistently observed across different solvent systems [10].

    The ¹³C Nuclear Magnetic Resonance spectroscopy enables enantiomeric differentiation of (+)-hyoscyamine and (-)-hyoscyamine through the application of chiral lanthanide shift reagents combined with trifluoroacetic acid [13]. This methodology allows for enantiomeric ratio determination using routine Nuclear Magnetic Resonance spectrometers by observing the carbon-12 and carbon-15 signals of hyoscyamine in the presence of one equivalent of trifluoroacetic acid and sub-stoichiometric amounts of ytterbium hexafluoroacetylacetonate [13].

    Nuclear Magnetic Resonance ParameterObservationReference
    ¹H Chemical ShiftsDiastereotopic differences due to phenyl ring anisotropy [10]
    ¹³C Enantiomer DifferentiationC12 and C15 signals differentiate enantiomers with CLSR/TFA [13]
    Molecular ConformationCompact structure with phenyl ring under tropane bicycle [10]

    Infrared Spectroscopy

    Attenuated Total Reflection-Fourier Transform Infrared spectroscopy serves as a powerful analytical technique for the identification and quantification of hyoscyamine and related tropane alkaloids [11] [15]. This spectroscopic method enables chemotaxonomical classification of Solanaceae species and provides characteristic fingerprint regions specific to tropane alkaloid structures [11] [15].

    The infrared spectrum of hyoscyamine displays characteristic absorption bands that correspond to specific functional groups within the molecule [11]. The most prominent bands include carbonyl stretching frequencies from the ester linkage, aromatic carbon-carbon stretching vibrations from the phenyl ring, and various carbon-hydrogen and nitrogen-containing group vibrations [2] [11].

    Research has demonstrated that Attenuated Total Reflection-Fourier Transform Infrared spectroscopy achieves excellent calibration statistics for hyoscyamine quantification, with moderate prediction quality characterized by a residual prediction deviation value of 2.48 [11] [15]. This analytical approach provides a rapid alternative to traditional high-performance liquid chromatography and gas chromatography methods for tropane alkaloid analysis [11].

    X-ray Crystallography

    X-ray crystallographic analysis of hyoscyamine has been primarily conducted on the sulfate salt monohydrate form, providing detailed structural information about the molecular geometry and crystal packing arrangements [12] [27]. The hyoscyamine sulfate monohydrate crystallizes in space group P21 with unit cell parameters a = 6.60196(2) Å, b = 12.95496(3) Å, c = 20.93090(8) Å, and β = 94.8839(2)° [12] [27].

    The crystal structure reveals two independent hyoscyamine cations with different conformations that possess similar energies, with one cation adopting a conformation close to the minimum-energy structure [12]. The structural analysis demonstrates complex hydrogen bonding networks, where protonated nitrogen atoms in the cations act as donors to sulfate anions, and hydroxyl groups participate in additional hydrogen bonding interactions [12] [27].

    Contrary to traditional descriptions characterizing hyoscyamine sulfate as a dihydrate, X-ray crystallographic evidence confirms the compound crystallizes as a monohydrate structure [12] [27]. The water molecule in the crystal structure acts as a hydrogen bond donor to two different sulfate anions, contributing to the overall stability of the crystal lattice [12].

    Crystallographic ParameterValueReference
    Space GroupP21 (#4) [12] [27]
    Unit Cell a6.60196(2) Å [12] [27]
    Unit Cell b12.95496(3) Å [12] [27]
    Unit Cell c20.93090(8) Å [12] [27]
    Beta Angle94.8839(2)° [12] [27]
    Unit Cell Volume1783.680(5) ų [12] [27]
    Formula Units per CellZ = 2 [12] [27]

    Color/Form

    NEEDLES FROM DIL ALCOHOL

    XLogP3

    1.8

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    1

    Exact Mass

    289.16779360 Da

    Monoisotopic Mass

    289.16779360 Da

    Heavy Atom Count

    21

    Melting Point

    106 °C

    UNII

    V3203SI72M

    GHS Hazard Statements

    H300: Fatal if swallowed [Danger Acute toxicity, oral];
    H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

    Drug Indication

    As a drug that is not FDA approved, hyscyamine has no official indications. Intravenous hysocyamine has been used to reduce gastric motility, reduce pancreatic pain and secretions, to facilitate imaging of the gastrointestinal tract, treat anticholinesterase toxicity, treat certain cases of partial heart block, improve visualization of the kidneys, and for symptomatic relief of biliary and renal colic. Intravenous hyoscyamine is also used pre-operatively to reduce secretions of the mouth and respiratory tract to facilitate intubation. Oral hyoscyamine is used to treat functional intestinal disorders, for symptomatic relief of biliary and renal colic, and symptomatic relief of acute rhinitis.
    Treatment of myopia

    Livertox Summary

    Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

    Drug Classes

    Gastrointestinal Agents

    Pharmacology

    Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

    MeSH Pharmacological Classification

    Muscarinic Antagonists

    ATC Code

    A - Alimentary tract and metabolism
    A03 - Drugs for functional gastrointestinal disorders
    A03B - Belladonna and derivatives, plain
    A03BA - Belladonna alkaloids, tertiary amines
    A03BA03 - Hyoscyamine

    Mechanism of Action

    Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.

    Pictograms

    Acute Toxic

    Acute Toxic

    Other CAS

    51-55-8
    101-31-5
    13269-35-7

    Absorption Distribution and Excretion

    Hyoscyamine is completely absorbed by sublingual and oral routes, though exact data regarding the Cmax, Tmax, and AUC are not readily available.
    The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.

    Metabolism Metabolites

    Hyoscyamine is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid.

    Wikipedia

    Hyoscyamine

    Biological Half Life

    The half life of hyoscyamine is 3.5 hours.

    Use Classification

    Human Drugs -> EU pediatric investigation plans
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    General Manufacturing Information

    THE DEXTRO & LEVO ISOMERS DIFFER MARKEDLY IN POTENCY AT THERAPEUTIC CONCENTRATIONS, BOTH CENTRALLY & PERIPHERALLY. BOTH ISOMERS APPEAR TO HAVE EQUAL POTENCY AT TOXIC CONCENTRATIONS, HOWEVER.
    LIVER HOMOGENATES OF RABBITS CONTAINING HYOSCYAMINE ACYLHYDROLASE HYDROLYZED HYOSCYAMINE TO TROPINE AND (-)-TROPIC ACID BUT DID NOT CLEAVE (+)-HYOSCYAMINE. BECAUSE OF THE STEREOSPECIFICITY OF THIS ENZYME, THE HYOSCYAMINE COMPONENT OF (+)-HYOSCYAMINE PREPN OBTAINED CHEMICALLY COULD BE DETECTED AND THE DEXTROROTATORY OPTICAL ANTIPODE COULD BE PREPARED IN THE PURE FORM.

    Analytic Laboratory Methods

    RACEMIZATION OF L-HYOSCYAMINE WAS STUDIED. THE RATE OF RACEMIZATION WAS MEASURED BY RADIOIMMUNOASSAY USING ANTI-D-HYOSCYAMINE ANTIBODIES RAISED IN RABBITS.
    A RADIOIMMUNOASSAY WAS DEVELOPED FOR THE ANAL OF ATROPINE. THE ANTISERUM USED WAS HIGHLY SPECIFIC FOR D-HYOSCYAMINE. THE METHOD IS RAPID AND SENSITIVE, GIVING EXCELLENT VALUES FOR ACCURACY, PRECISION AND CORRELATION.

    Interactions

    LOW CONCN OF (+)-HYOSCYAMINE, ACCELERATED THE ENZYMIC HYDROLYSIS OF TROPACOCAINE, WHEREAS HIGHER CONCN ABOVE 10-4 TO 10-3 MOLE/L OF THESE ALKALOIDS INHIBITED THE HYDROLYSIS. HYDROLYSIS OF NORTROPACOCAINE WAS INHIBITED AT ALL CONCN.

    Dates

    Last modified: 04-14-2024

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